mGluR5 Functional Antagonism: Human vs. Rat Potency Comparison
The compound demonstrates potent negative allosteric modulation of mGluR5 in both rat and human cell-based assays, with EC50 values of 34 nM and 50 nM, respectively [1]. This potency profile is distinct from the widely used reference antagonist MPEP, which has a reported IC50 of 36 nM in a calcium flux assay but lacks the same level of selectivity against other mGluR subtypes . The availability of specific potency data for this exact chemotype in a human cell line is a key differentiator for translational research.
| Evidence Dimension | Functional antagonism of mGluR5 (EC50) |
|---|---|
| Target Compound Data | 34 nM (rat astrocytes) / 50 nM (human CHO cells) |
| Comparator Or Baseline | MPEP: IC50 = 36 nM (mGluR5, calcium flux assay) |
| Quantified Difference | Target compound shows similar potency to MPEP but represents a distinct chemotype (quinolinone vs. pyridine) with potentially different off-target profiles. |
| Conditions | Antagonist activity at mGluR5 in Sprague-Dawley rat astrocytes and human mGluR5 expressed in CHO cells, assessed by FLIPR and cAMP accumulation assays. |
Why This Matters
This quantifies the compound's specific activity in both rodent and human systems, a critical parameter for designing and interpreting in vivo and translational neuroscience studies.
- [1] BindingDB. BDBM50231741: 2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one (CHEMBL252956). Affinity Data: EC50 34nM and 50nM. View Source
